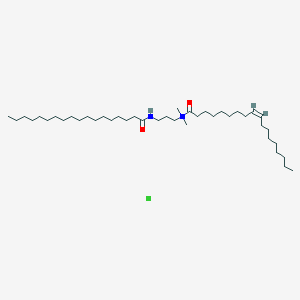

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride

Description

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a hydrophobic oleoyl (C18:1, unsaturated) chain and a stearoylamino (C18:0, saturated) group. Structurally, it consists of a central ammonium nitrogen bonded to two methyl groups, a 3-(stearoylamino)propyl chain, and an oleoyl moiety. Its molecular formula is C₃₀H₅₅ClN₂O, with a molecular weight of 495.22 g/mol . This compound combines both unsaturated and saturated fatty acid-derived chains, which influence its amphiphilic properties, enabling applications in antimicrobial agents, surfactants, and materials science.

Properties

CAS No. |

84787-90-6 |

|---|---|

Molecular Formula |

C41H81ClN2O2 |

Molecular Weight |

669.5 g/mol |

IUPAC Name |

dimethyl-[3-(octadecanoylamino)propyl]-[(Z)-octadec-9-enoyl]azanium;chloride |

InChI |

InChI=1S/C41H80N2O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(44)42-38-35-39-43(3,4)41(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h20,22H,5-19,21,23-39H2,1-4H3;1H/b22-20-; |

InChI Key |

ZWRXPDOCSMTWOM-KGYDJYTLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves the reaction of oleic acid with dimethylamine and stearoyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology experiments as a transfection agent.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural and functional differences between dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride and analogous QACs:

Antimicrobial Activity

- This compound: The combination of unsaturated (oleoyl) and saturated (stearoyl) chains enhances membrane disruption in Gram-positive and Gram-negative bacteria. Its moderate hydrophobicity allows effective penetration into lipid bilayers .

- BDMMAC and DDDMAC: These monomeric QACs exhibit higher toxicity (MIC = 3.12 µg/mL) due to shorter alkyl chains (C14 and C10), which improve solubility and electrostatic interactions with microbial membranes .

- Gemini QACs: "Double-chain" QACs like 15–4–15 show 2–3x greater antimicrobial activity than monomeric analogs by simultaneously targeting membrane integrity and intracellular components .

Physicochemical and Functional Differences

- Hydrophobicity: this compound’s C18 chains increase lipid solubility, making it suitable for non-polar matrices (e.g., greases), whereas BDMMAC’s C14 chain balances hydrophobicity and water solubility .

- Surface Modification : QACs with trimethoxysilyl groups (e.g., C18 variants) form covalent bonds with surfaces, enabling durable antimicrobial coatings .

- Toxicity: While gemini QACs are more potent, their higher molecular weight and complexity increase production costs compared to monomeric compounds like the target molecule .

Biological Activity

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride, a quaternary ammonium compound, is recognized for its diverse biological activities. This article explores its mechanism of action, applications in various fields, and relevant case studies.

- Chemical Formula : C₄₁H₈₁ClN₂O₂

- Molecular Weight : 669.55 g/mol

- CAS Number : 84787-90-6

The biological activity of this compound is primarily attributed to its interaction with cell membranes. The compound disrupts lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is significant in various applications:

- Cell Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid membranes, altering their integrity and function.

- Protein Interaction : It can bind to proteins, affecting their structure and activity, which may lead to altered cellular responses.

Applications in Research and Industry

This compound has a wide range of applications across different fields:

-

Biological Research :

- Used as a transfection agent in molecular biology for delivering nucleic acids into cells.

- Employed in cell culture experiments to study membrane dynamics and cellular responses.

-

Medical Applications :

- Investigated for use in drug delivery systems due to its ability to enhance the permeability of cellular membranes.

- Potential antimicrobial properties suggest applications in developing disinfectants and antiseptics.

-

Industrial Uses :

- Utilized in personal care products as a surfactant and emulsifier.

- Applied in formulations for detergents and cleaning agents due to its surface-active properties.

Case Studies

Several research studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study assessing the antimicrobial effects of quaternary ammonium compounds found that formulations containing this compound exhibited significant bactericidal activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial load on contaminated surfaces over time.

- Transfection Efficiency : In a comparative study on transfection agents, this compound demonstrated superior efficiency in delivering plasmid DNA into mammalian cells compared to traditional lipofection methods. This property is crucial for gene therapy applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cetyltrimethylammonium chloride | Cetyltrimethylammonium chloride | Antimicrobial, surfactant |

| Benzalkonium chloride | Benzalkonium chloride | Antimicrobial, preservative |

| Dodecylbenzenesulfonic acid | Dodecylbenzenesulfonic acid | Surfactant, emulsifier |

This compound is unique due to its specific combination of oleoyl and stearoylamino groups, which provide distinct surfactant properties compared to other quaternary ammonium compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.